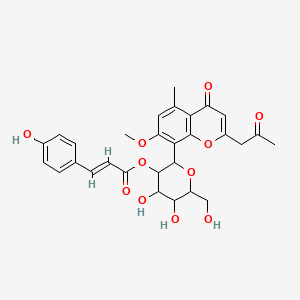
Ethene, 1-bromo-1,2-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene, 1-bromo-1,2-difluoro- is an organofluorine compound with the molecular formula C2HBrF2 It is a derivative of ethene, where two hydrogen atoms are replaced by one bromine and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethene, 1-bromo-1,2-difluoro- can be synthesized through various methods. One common approach involves the halogenation of ethene derivatives. For instance, starting with ethene, a bromination reaction can be carried out using bromine (Br2) in the presence of a catalyst to introduce the bromine atom. Subsequently, fluorination can be achieved using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions .
Industrial Production Methods
Industrial production of ethene, 1-bromo-1,2-difluoro- typically involves large-scale halogenation processes. These processes are carried out in specialized reactors where ethene is exposed to bromine and fluorine gases under high pressure and temperature. The reaction conditions are carefully monitored to ensure the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethene, 1-bromo-1,2-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Addition Reactions: The double bond in the ethene moiety allows for addition reactions with halogens, hydrogen, and other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under mild conditions.
Electrophilic Addition: Halogens like chlorine (Cl2) or bromine (Br2) can be added across the double bond in the presence of a catalyst.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions at elevated temperatures.
Major Products Formed
Substitution: Products include ethene derivatives with different functional groups replacing the bromine atom.
Addition: Products include dihalogenated or hydrogenated ethene derivatives.
Elimination: Products include alkenes or alkynes depending on the reaction conditions.
Scientific Research Applications
Ethene, 1-bromo-1,2-difluoro- has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethene, 1-bromo-1,2-difluoro- involves its ability to participate in various chemical reactions due to the presence of the bromine and fluorine atoms. These atoms can influence the reactivity and stability of the compound, allowing it to interact with different molecular targets. The pathways involved include nucleophilic substitution, electrophilic addition, and elimination reactions, which can lead to the formation of various products with distinct properties .
Comparison with Similar Compounds
Similar Compounds
Ethene, 1-bromo-1-chloro-2,2-difluoro-: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethene, 1,1-difluoro-: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
Ethene, 1-bromo-1,2-difluoro- is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability to the compound. This makes it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields.
Properties
Molecular Formula |
C2HBrF2 |
|---|---|
Molecular Weight |
142.93 g/mol |
IUPAC Name |
(Z)-1-bromo-1,2-difluoroethene |
InChI |
InChI=1S/C2HBrF2/c3-2(5)1-4/h1H/b2-1+ |
InChI Key |
YQPBMUIOKYTYDS-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C(/F)\Br)\F |
Canonical SMILES |
C(=C(F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(17-hydroxy-10,13-dimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12324124.png)
![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9-trien-14-one](/img/structure/B12324133.png)
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one](/img/structure/B12324143.png)
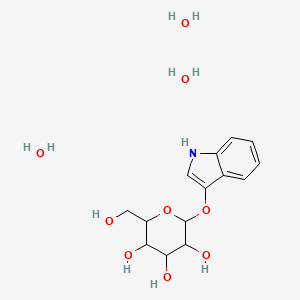

![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylbutanoate](/img/structure/B12324157.png)
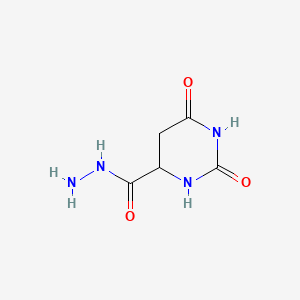

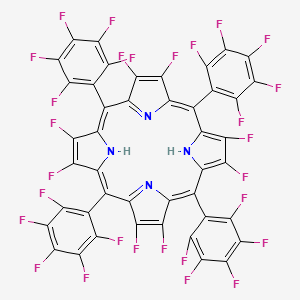
![[(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate](/img/structure/B12324177.png)
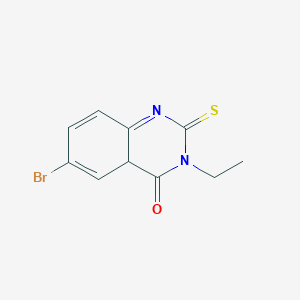
![4-Hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B12324196.png)
